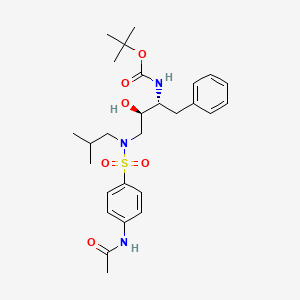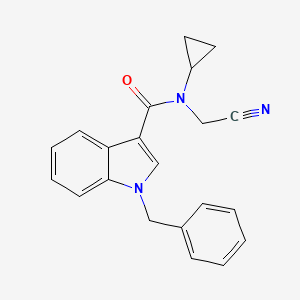![molecular formula C11H9ClF2N2O3 B2900472 5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole CAS No. 852399-92-9](/img/structure/B2900472.png)
5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole, referred to as 5-CM-3-DMO-1,2,4-OXA, is a novel organic compound that has recently been studied for its potential applications in various scientific research fields. It is a heterocyclic compound with a five-membered ring structure and a chloromethyl group attached to one of the ring carbons. The compound has been found to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. Additionally, 5-CM-3-DMO-1,2,4-OXA has been found to be an effective inhibitor of certain enzymes and to possess cytotoxic effects on certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 5-CM-3-DMO-1,2,4-OXA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase-2. Additionally, it is believed to possess antioxidant and anti-inflammatory properties, as well as being an effective inhibitor of certain enzymes and possessing cytotoxic effects on certain cancer cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CM-3-DMO-1,2,4-OXA have been studied in various laboratory and animal models. In laboratory studies, the compound has been found to possess antimicrobial, antifungal, anti-inflammatory, and antioxidant properties, as well as being an effective inhibitor of certain enzymes and possessing cytotoxic effects on certain cancer cell lines. In animal studies, 5-CM-3-DMO-1,2,4-OXA has been found to possess anti-inflammatory, anti-hyperglycemic, and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CM-3-DMO-1,2,4-OXA in laboratory experiments include its availability in a variety of forms, its low cost, and its effectiveness in various biological assays. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-CM-3-DMO-1,2,4-OXA in laboratory experiments. These include its potential toxicity, its limited solubility, and its potential to interact with other compounds.
Orientations Futures
There are a number of potential future directions for the research of 5-CM-3-DMO-1,2,4-OXA. These include further studies of its mechanism of action, its potential applications in drug delivery systems, and its potential therapeutic and preventive effects. Additionally, further studies of its biochemical and physiological effects, as well as its potential toxicity, are needed. Finally, further studies of its potential interactions with other compounds and its potential for use in various laboratory assays are also needed.
Méthodes De Synthèse
5-CM-3-DMO-1,2,4-OXA can be synthesized using a variety of different methods. The most commonly used method is the reaction of 4-chloro-3-methoxyphenol with difluoromethoxybenzene in the presence of sodium hydroxide and an aqueous solution of potassium iodide. This reaction yields 5-CM-3-DMO-1,2,4-OXA in a yield of approximately 80%. Other methods of synthesis include the reaction of 4-chloro-3-methoxyphenol with difluoromethoxybenzene in the presence of sodium hydroxide and an aqueous solution of potassium iodide, as well as the reaction of 4-chloro-3-methoxyphenol with difluoromethoxybenzene in the presence of sodium hydroxide and an aqueous solution of potassium iodide.
Applications De Recherche Scientifique
5-CM-3-DMO-1,2,4-OXA has been studied for its potential applications in various scientific research fields. It has been found to possess antimicrobial, antifungal, anti-inflammatory, and antioxidant properties, as well as being an effective inhibitor of certain enzymes and possessing cytotoxic effects on certain cancer cell lines. Additionally, 5-CM-3-DMO-1,2,4-OXA has been studied for its potential applications in drug delivery systems, as a potential therapeutic agent for the treatment of certain diseases, and as a potential agent for the prevention of certain diseases.
Propriétés
IUPAC Name |
5-(chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O3/c1-17-8-4-6(2-3-7(8)18-11(13)14)10-15-9(5-12)19-16-10/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOVEAHABYHMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2900390.png)
![4,6-Dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2900393.png)
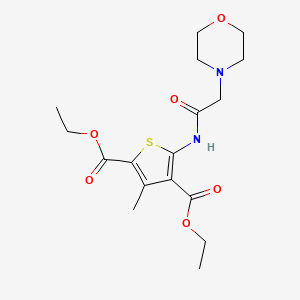
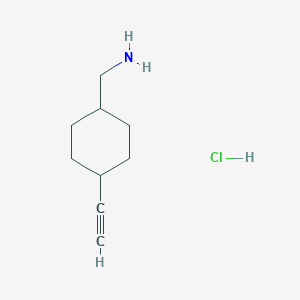

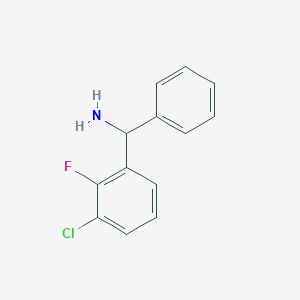
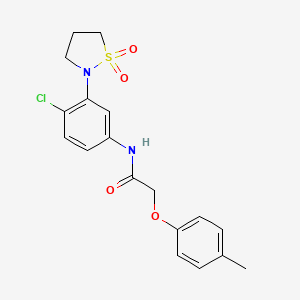
![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)
![N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2900404.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2900405.png)
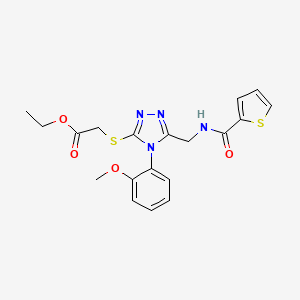
![5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2900408.png)
